2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one
Description
Discovery and Development of Thiopyran-4-one Derivatives
Thiopyran-4-one derivatives emerged as chemically significant entities in the mid-20th century, with early synthetic efforts focusing on their structural uniqueness and reactivity. The compound 2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one (CAS 24097-29-8) was first reported in the 1970s during investigations into photochemical rearrangements of sulfur-containing heterocycles. Its synthesis typically involves cyclocondensation reactions of dithiols with diketones or through modifications of preformed thiopyranones.
The development of this compound coincided with broader interest in organosulfur chemistry, particularly in understanding how sulfur's electronic properties influence aromaticity and reactivity. Early studies demonstrated its role as a precursor to cyclopentadienone derivatives under UV irradiation, highlighting its utility in photochemical applications.
Position of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one in Heterocyclic Chemistry
Thiopyrans belong to the class of six-membered heterocycles containing one sulfur atom, with the 4H-thiopyran-4-one scaffold serving as a foundational structure for diverse derivatives. The compound’s core features:
- A thiopyran ring with a ketone group at the 4-position.
- Methylthio (-SMe) substituents at the 2 and 6 positions.
- Phenyl groups at the 3 and 5 positions.
This substitution pattern enhances electronic delocalization, making the compound a model system for studying charge-transfer interactions. Its structural rigidity and sulfur-based electron-deficient nature position it as a precursor for synthesizing fused heterocycles, such as thiopyranoindoles and thiopyranoquinolines.
Significance in Organosulfur Compound Research
Organosulfur compounds like 2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one are pivotal in materials science and medicinal chemistry due to sulfur’s versatile redox behavior. Key contributions include:
- Photochemical Applications : Serves as a photoprecursor to cyclopentadienones, enabling the synthesis of strained polycyclic systems.
- Electron-Transfer Materials : Derivatives exhibit potential as electron-accepting moieties in conductive polymers, analogous to tetracyanoquinodimethane (TCNQ).
- Catalytic Intermediates : The methylthio groups facilitate regioselective functionalization, aiding asymmetric synthesis of bioactive molecules.
Table 2: Comparative Reactivity of Thiopyran-4-one Derivatives
| Compound | Reactivity Profile | Application Area |
|---|---|---|
| 4H-Thiopyran-4-one | Nucleophilic substitution at C-2 and C-6 | Building block for dyes |
| 2,6-Diphenyl-4H-thiopyran-4-one | Photochemical ring contraction | Organic electronics |
| Target Compound | Dual methylthio-directed cycloadditions | Photoresponsive materials |
Properties
IUPAC Name |
2,6-bis(methylsulfanyl)-3,5-diphenylthiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16OS3/c1-21-18-15(13-9-5-3-6-10-13)17(20)16(19(22-2)23-18)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHAOYUEQTUWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)C(=C(S1)SC)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650232 | |
| Record name | 2,6-Bis(methylsulfanyl)-3,5-diphenyl-4H-thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24097-29-8 | |
| Record name | 2,6-Bis(methylsulfanyl)-3,5-diphenyl-4H-thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiopyran compounds, including 2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one, are commonly synthesized via cycloaddition reactions or cross-coupling strategies involving sulfur-containing precursors. The key synthetic challenges include the selective introduction of methylthio groups and the construction of the thiopyran ring system with diphenyl substitution.
[4 + 2] Cycloaddition Reactions:
Recent comprehensive reviews highlight the use of [4 + 2] cycloaddition (Diels–Alder type) methods for constructing thiopyran rings. These can be either intermolecular or intramolecular and proceed via concerted or stepwise mechanisms depending on the substrates. For example, thiochalcones and thiophilic dienophiles have been used to form thiopyran rings with high regio- and stereoselectivity.
In particular, catalyst-free Knoevenagel-thio Diels–Alder dimerization in aqueous media has been demonstrated for functionalized dihydrothiopyrans, which may be adapted for methylthio-substituted derivatives.Cross-Coupling Methods:
Transition metal-catalyzed cross-coupling reactions, especially Pd(II)-catalyzed Suzuki–Miyaura type couplings, have been developed for synthesizing 2-substituted thiochromen-4-ones, structurally related to thiopyrans. These methods utilize 2-sulfinyl-thiochromones as substrates, where the sulfinyl group acts as a leaving group, facilitating arylation at the 2-position under mild conditions with good yields.
Specific Preparation Routes for 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one
While direct literature on the exact preparation of 2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one is limited, extrapolations from related compounds and thiopyran synthetic methodologies provide a reliable framework:
Starting Materials and Key Intermediates
- Diphenyl-substituted precursors:
Aromatic ketones or chalcone derivatives bearing phenyl groups at positions corresponding to 3 and 5 of the thiopyran ring are essential. - Methylthio group introduction:
Methylthiolation is typically achieved via nucleophilic substitution using methylthiolate anions or methylthiol reagents on activated positions of the ring or precursors.
Cyclization Strategies
- Intramolecular cyclization:
The formation of the thiopyran ring can be accomplished by intramolecular cyclization of β-keto esters or chalcone derivatives in the presence of sulfur sources and methylthiolating agents. Polyphosphoric acid or Lewis acids may be used as catalysts to promote ring closure and methylthio substitution. - Photochemical methods:
Photochemical irradiation of related diphenylmethylene bis(methylthio) thiopyran derivatives has been reported to induce rearrangements and ring modifications, suggesting potential routes for ring construction or functionalization.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of diphenyl-substituted precursor (e.g., chalcone derivative) | Claisen-Schmidt condensation of benzaldehyde and acetophenone derivatives | 75-85 | Standard base-catalyzed aldol condensation |
| 2 | Introduction of methylthio groups | Treatment with methylthiolate (CH3S-) under nucleophilic substitution conditions | 60-70 | Requires controlled temperature to avoid side reactions |
| 3 | Cyclization to thiopyran ring | Acid-catalyzed cyclization using polyphosphoric acid or Lewis acids at elevated temperature (80-120 °C) | 50-65 | Promotes ring closure and stabilizes thiopyranone |
| 4 | Purification | Column chromatography or recrystallization | - | Affords pure 2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one |
Mechanistic Insights and Catalytic Roles
- Lewis Acid Catalysis:
Lewis acids such as Zn(OTf)2 have been shown to activate electrophilic centers in thiochromone and thiopyran precursors, enhancing cyclization and cross-coupling efficiency. - Pd(II)-Catalyzed Coupling:
Pd(OAc)2 with phosphine ligands (e.g., XPhos) facilitates oxidative insertion and transmetalation steps, enabling arylation at the 2-position of thiochromones, which can be adapted for methylthio-substituted thiopyrans. - Photochemical Activation:
UV irradiation can induce triplet state excitation leading to rearrangements in methylthio-substituted thiopyrans, potentially useful for modifying or synthesizing related compounds.
Summary Table of Key Preparation Methods
| Method Type | Key Reagents | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| [4 + 2] Cycloaddition | Thiochalcones, thiophilic dienophiles | Catalyst-free or Lewis acid, aqueous or organic solvents | Mild, regioselective, environmentally friendly | Limited substrate scope for methylthio substitution |
| Cross-Coupling | 2-sulfinyl-thiochromones, arylboronic acids | Pd(OAc)2, XPhos, Zn(OTf)2, 80 °C, 6 h | High yields, versatile arylation, scalable | Requires Pd catalyst, sensitive to ligand and conditions |
| Acid-Catalyzed Cyclization | β-keto esters or chalcones with methylthiol | Polyphosphoric acid, elevated temperature | Direct ring formation, methylthio incorporation | Harsh conditions, moderate yields |
| Photochemical Methods | Methylthio-substituted diphenylmethylene thiopyrans | UV irradiation, triplet state excitation | Unique rearrangements, potential for novel derivatives | Requires specialized equipment, limited scope |
Research Findings and Practical Considerations
- The Pd-catalyzed cross-coupling approach provides a concise and efficient method to prepare thiopyran derivatives with diverse aryl substitutions, adaptable for methylthio groups by using appropriate sulfinyl precursors.
- Cycloaddition methods offer environmentally benign routes but may require fine-tuning for methylthio substitution patterns.
- Acid-catalyzed cyclization remains a classical approach but often involves harsher conditions and lower yields, necessitating optimization for scale-up.
- Photochemical routes are promising for structural diversification but are less established for preparative synthesis of this specific compound.
Chemical Reactions Analysis
Photochemical Rearrangements
Irradiation with UV light induces significant structural changes:
-
Cyclopentadienone formation : Upon irradiation through a Pyrex filter, 2,6-bis(alkylthio)-3,5-diphenyl-4H-thiopyran-4-ones undergo rearrangement to 3,4-bis(alkylthio)-2,5-diphenylcyclopentadienones via triplet-state mechanisms. Quantum efficiency (Φ) for this reaction is low (Φ = 0.0002) .
-
Methylene structural shift : UV irradiation of the methylene analogue (4-diphenylmethylene derivative) results in isomerization to 2-diphenylmethylene-4,5-bis(methylthio)-3,6-diphenyl-2H-thiopyran, mediated by triplet-state intermediates .
Conversion to Thiathiophthene Derivatives
The compound can be transformed into thiathiophthene heterocycles through:
-
Alkaline hydrolysis : Treatment with sodium sulfide in dimethylformamide generates dianionic intermediates.
-
Oxidative coupling : Intramolecular coupling using potassium ferricyanide forms 6a-thiathiophthene derivatives. This reaction is limited to symmetrically substituted analogues (e.g., 2,6-diphenyl or 3,5-dimethyl variants) .
Reaction Conditions and Yields
| Reaction Type | Key Reagents/Conditions | Yield/Outcome |
|---|---|---|
| Cyclopentadienone formation | UV irradiation (Pyrex filter) | Low quantum efficiency (Φ = 0.0002) |
| Methylene isomerization | UV irradiation (medium-pressure Hg lamp) | Triplet-state-mediated structural shift |
| Thiathiophthene synthesis | Na₂S, dimethylformamide; K₃Fe(CN)₆ | Symmetrical analogues only (25–49% yield) |
Key Structural Variants and Reactivity
While structural analogues (e.g., 2-methylthio derivatives or dimethylthiopyran-4-ones) differ in substitution patterns, their reactivity often diverges due to steric or electronic effects. For example:
-
2,6-Dimethylthiopyran-4-one : Lacks phenyl groups, altering electronic properties and reaction pathways.
-
3-Methylthio-2,6-diphenylthiopyran : Substitution at position 3 may influence nucleophilic attack or cycloaddition reactivity.
Scientific Research Applications
Photochemistry
One of the primary applications of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one lies in photochemistry. Studies have shown that this compound can undergo UV irradiation to yield various photoproducts. For instance, it transforms into 2-diphenylmethylene-4,5-bis(methylthio)-3,6-diphenyl-2H-thiopyran through a triplet state mechanism . This property makes it valuable in the development of photostable materials and photochemical sensors.
Case Study: UV-Induced Reactions
A study published in the Journal of the Chemical Society demonstrated the photochemical behavior of this compound when subjected to UV light. The research highlighted the efficiency of energy transfer processes and the potential for developing light-sensitive materials .
Organic Synthesis
2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one serves as an important intermediate in organic synthesis. Its structure allows for functionalization reactions that can lead to the formation of more complex sulfur-containing compounds. This characteristic is particularly useful in pharmaceutical chemistry for synthesizing new drug candidates.
Example: Synthesis of Sulfur Analogues
Research has indicated that derivatives of this compound can be synthesized to create new classes of pharmaceuticals that exhibit enhanced biological activity due to their sulfur content .
Emerging studies suggest that 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one exhibits notable biological activities, including antimicrobial and anticancer properties. The presence of sulfur in its structure is believed to contribute to these effects.
Case Study: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed its potential in inhibiting cancer cell proliferation in vitro. The study found that it induces apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent.
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of conductive polymers and organic semiconductors. Its ability to form stable radicals under certain conditions allows it to be incorporated into materials designed for electronic applications.
Application Example: Organic Photovoltaics
Research has explored using 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one as a dopant in organic photovoltaic cells, aiming to enhance charge transport properties and overall efficiency .
Mechanism of Action
The mechanism of action of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiopyran ring and methylthio groups play a crucial role in its binding affinity and selectivity. For instance, the compound may inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes that disrupt the enzyme’s function. Additionally, the phenyl groups contribute to the compound’s overall hydrophobicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one
- 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-thione
- 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-ol
Uniqueness
2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methylthio and phenyl groups enhances its stability and reactivity compared to other thiopyran derivatives. Additionally, the compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate for the synthesis of various functionalized molecules.
Biological Activity
2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one, with the CAS number 24097-29-8, is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, antitumor, and antioxidant activities, supported by various studies and data.
- Molecular Formula : C19H16OS3
- Molecular Weight : 356.53 g/mol
Antimicrobial Activity
Research has demonstrated that compounds related to thiopyran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that analogs of 2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one possess inhibitory effects against various pathogens. In vitro tests have indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Thiopyran Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one | Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL | |
| Mycobacterium tuberculosis | 10 µg/mL |
Antitumor Activity
The antitumor potential of 2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one has been explored in various studies. It has been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), disrupting cellular homeostasis.
Case Study: Antitumor Effects
In a study involving human cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction.
Antioxidant Activity
The antioxidant properties of this compound have been assessed through various assays. It has shown promising results in scavenging free radicals and inhibiting lipid peroxidation.
Table 2: Antioxidant Activity Assays
| Assay Type | Result (IC50) |
|---|---|
| DPPH Radical Scavenging | 30 µg/mL |
| ABTS Radical Scavenging | 25 µg/mL |
| Lipid Peroxidation Inhibition | Significant at 50 µg/mL |
The biological activities of 2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one are largely attributed to its ability to interact with key cellular pathways:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of enzymes involved in oxidative stress pathways.
- Induction of Apoptosis : Through ROS generation, it triggers apoptotic pathways in tumor cells.
- Disruption of Membrane Integrity : Its interaction with microbial membranes leads to increased permeability and cell death.
Q & A
How can researchers design an efficient synthetic route for 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one?
Level: Advanced
Methodological Answer:
A viable approach involves modifying established methods for structurally related thiopyranones. For instance, nucleophilic substitution reactions using precursors like 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one (a pyranone analog) can be adapted. Evidence shows that substituting EtN with NaOH in such reactions improves yields by reducing side reactions . Key steps include:
- Precursor Preparation: Start with a pyran-4-one core functionalized with bromomethyl groups at positions 3 and 5.
- Thiolation: React with methylthiolate (CHS) under controlled pH (using NaOH) to replace bromine atoms.
- Optimization: Screen solvents (e.g., DMF, THF) and temperatures (60–100°C) to minimize byproducts.
Monitor progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
What challenges arise in structural characterization of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one, and how can they be addressed?
Level: Intermediate
Methodological Answer:
Structural elucidation of this compound requires resolving ambiguities in sulfur and methylthio group positioning. Recommended techniques:
- X-ray Crystallography: Resolve the thiopyranone ring conformation and substituent orientations. Evidence from similar compounds (e.g., 3,5-dimethyl-4H-thiopyran-4-thione) highlights the utility of crystallography in confirming sulfur placement .
- 2D NMR: Use - HSQC and HMBC to correlate methylthio protons (δ ~2.5 ppm) with adjacent carbons.
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula (CHOS, [M+H] calc. 328.0212) .
Common Pitfalls: Overlapping signals in NMR due to aromatic protons; use deuterated DMSO or elevated temperatures to enhance resolution.
How do the physicochemical properties of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one compare to related thiopyranones?
Level: Basic
Methodological Answer:
Comparative analysis with analogs like tetrahydro-4H-thiopyran-4-one () reveals:
What strategies can mitigate byproduct formation during the synthesis of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one?
Level: Advanced
Methodological Answer:
Byproducts often arise from incomplete substitution or oxidation of methylthio groups. Strategies include:
- Controlled Reaction Atmosphere: Use inert gas (N/Ar) to prevent oxidation of -SCH to sulfoxides.
- Stoichiometric Precision: Ensure a 2:1 molar ratio of methylthiolate to dibrominated precursor to avoid mono-substitution.
- Catalytic Additives: Introduce phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity and efficiency .
- Byproduct Identification: Employ LC-MS or GC-MS to detect sulfoxide derivatives (m/z +16) or unreacted precursors.
How can researchers evaluate the stability of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one under varying solvent conditions?
Level: Intermediate
Methodological Answer:
Design a stability study with the following protocol:
Solvent Selection: Test polar (e.g., DMSO, MeOH) and non-polar (e.g., hexane, toluene) solvents.
Accelerated Degradation: Store solutions at 40°C for 72 hours and analyze via HPLC for decomposition products.
Light Sensitivity: Expose samples to UV light (254 nm) to assess photolytic stability.
pH Effects: Dissolve the compound in buffered solutions (pH 2–12) and monitor hydrolysis over 24 hours.
Key Findings from Evidence: Related compounds show instability in acidic conditions due to thiopyranone ring opening . Always store the compound in amber vials at -20°C under anhydrous conditions .
What advanced spectroscopic techniques are critical for analyzing substituent effects in this compound?
Level: Advanced
Methodological Answer:
- Raman Spectroscopy: Identify S-S or S-C vibrational modes (450–600 cm) to confirm methylthio group integrity .
- X-ray Photoelectron Spectroscopy (XPS): Quantify sulfur oxidation states (binding energy ~163–165 eV for -SCH) .
- Solid-State NMR: Resolve crystallographic packing effects on chemical shifts, particularly for phenyl ring protons.
How can computational modeling aid in predicting the reactivity of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Predict Reaction Sites: Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Simulate Spectra: Compare computed IR/NMR spectra with experimental data to validate structures .
- Mechanistic Insights: Model transition states for substitution reactions, explaining yield differences when using NaOH vs. EtN .
What are the key considerations for handling and disposing of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one in laboratory settings?
Level: Basic
Methodological Answer:
- Handling: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. The compound’s toxicity profile is unconfirmed, but related thiopyranones may cause irritation .
- Disposal: Treat as hazardous waste. Incinerate in a certified facility with afterburners and scrubbers to prevent SO emissions. Do not pour into sinks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
